5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine
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Overview
Description
5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
The synthesis of 5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl. The intermediate is further reacted with meta-aminobenzoic acid and morpholine to produce the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with molecular targets such as TRKs. By inhibiting these kinases, the compound can interfere with the signaling pathways that promote cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrazolo[1,5-a]pyrimidines: These compounds have a different fusion pattern of the pyrazole and pyridine rings, resulting in distinct chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its selective inhibitory activity against TRKs.
Properties
IUPAC Name |
5-nitro-2H-pyrazolo[3,4-b]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c7-5-4-1-3(11(12)13)2-8-6(4)10-9-5/h1-2H,(H3,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQILOAPQGZNHEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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